1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid
Beschreibung
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Eigenschaften
IUPAC Name |
1-[butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-3-4-7-12(2)18(16,17)13-8-5-10(6-9-13)11(14)15/h10H,3-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAGADFJYZBPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)N1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical properties of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid
Introduction
In modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is a non-negotiable prerequisite for success. These fundamental characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of the core physicochemical properties of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid , a molecule featuring a constellation of functional groups—a carboxylic acid, a tertiary sulfonamide, and a piperidine ring—that define its behavior in a biological context.
This document is structured not as a rigid report, but as a practical guide for the research scientist. It moves beyond simply listing data points to explain the causality behind experimental choices and provides robust, self-validating protocols for determining these critical parameters. The methodologies described herein are grounded in established principles and authoritative guidelines to ensure scientific integrity.[1][2][3][4][5]
Molecular Structure and Core Properties
The foundational step in characterizing any new chemical entity (NCE) is to define its structural and fundamental properties.
Chemical Structure:
Caption: Workflow for logD Determination by Shake-Flask Method.
Aqueous Solubility
Aqueous solubility is a measure of the maximum concentration of a compound that can dissolve in water or an aqueous buffer at a given temperature. It is a critical factor for drug delivery, especially for oral administration, as a drug must dissolve before it can be absorbed.
[6]#### 4.1 Causality and Importance
-
Thermodynamic vs. Kinetic Solubility:
-
Thermodynamic (or Equilibrium) Solubility: The true saturation concentration of the most stable crystalline form of the compound after equilibrium has been reached. This is the gold-standard measurement for biopharmaceutical classification. [6][7] * Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate. It's a high-throughput screening method used in early discovery. *[6][7] Biopharmaceutics Classification System (BCS): A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of aqueous media over a pH range of 1.2 to 6.8. T[7][8]his classification, along with permeability, guides regulatory decisions.
-
[7]#### 4.2 Experimental Protocol: Equilibrium Shake-Flask Method
This method determines the thermodynamic solubility and is recommended by regulatory agencies.
[9][10]Principle: An excess amount of the solid compound is suspended in a specific aqueous buffer. The suspension is agitated until equilibrium is achieved, at which point the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is measured.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.
-
Sample Preparation:
-
Add an excess amount of the solid compound to a vial containing a known volume of a specific buffer. It is crucial to ensure a visible amount of solid remains at the end of the experiment to confirm saturation. [10] * Verify and record the initial pH of the suspension.
-
-
Equilibration:
-
Seal the vials and place them in a temperature-controlled shaker or rotator (typically 37 ± 1 °C for biopharmaceutical relevance). [9] * Agitate the samples for a sufficient duration to reach equilibrium. This can take from 24 to 72 hours. E[7][9]quilibrium is confirmed when concentrations from consecutive time points (e.g., 48h and 72h) are within a narrow margin (e.g., <10%). 4[9]. Phase Separation:
-
Allow the suspension to settle.
-
Separate the saturated supernatant from the excess solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF). 5[7]. Quantification:
-
Immediately dilute the clear filtrate to prevent precipitation.
-
Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Verify and record the final pH of the saturated solution.
-
-
Solid-State Analysis (Trustworthiness Step): Analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any changes in the crystalline form (polymorphism) during the experiment.
[3][7]#### 4.3 Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Determination.
Summary and Implications
The physicochemical properties of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid are intrinsically linked and governed by its molecular structure. The presence of both acidic and basic functional groups ensures that its solubility and lipophilicity will be highly dependent on pH. A comprehensive characterization, following the robust protocols outlined in this guide, is essential for any further development. The data generated will enable rational formulation design, provide insights into the potential for oral absorption, and guide subsequent stages of preclinical and clinical evaluation. Adherence to these foundational principles of physicochemical science is a hallmark of a well-designed drug discovery program.
References
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Journal of Drug Discovery and Development. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent Technologies. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]
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Overview - ICH. (n.d.). International Council for Harmonisation. [Link]
-
ICH Q8(R2) Pharmaceutical Development. (2009, August). International Council for Harmonisation. [Link]
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Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. University of Karachi. [Link]
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ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999, October 6). International Council for Harmonisation. [Link]
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PubChem. (n.d.). 1-Methyl-piperidine-4-carboxylic acid [4-(1-butyryl-piperidin-4-ylsulfamoyl)-naphthalen-1-yl]-amide. National Center for Biotechnology Information. [Link]
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Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]
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ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999, March 10). International Council for Harmonisation. [Link]
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Wang, C., et al. (2023, February 23). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]
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Al-Ittah, W., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
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WHO Technical Report Series, No. 1019, Annex 4. (n.d.). World Health Organization. [Link]
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VICH GL4 Pharmaceutical Development. (n.d.). International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products. [Link]
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Soral, M., et al. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]
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Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Pion Inc. [Link]
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Davit, B., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]
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Salgado, P., et al. (2018, July 12). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. [Link]
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Tsume, Y., et al. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]
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In-Depth Technical Guide: 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic Acid – Molecular Properties, Analytical Workflows, and Applications in Drug Discovery
As drug discovery pivots toward highly functionalized, non-planar building blocks, piperidine derivatives have emerged as privileged scaffolds. This whitepaper provides an authoritative, deep-dive analysis of 1-[butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid , a specialized intermediate utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Designed for researchers and application scientists, this guide details the compound's exact mass properties, structural causality, synthetic workflows, and self-validating analytical protocols.
Molecular Identity & Fundamental Quantitative Data
Before integrating any building block into a high-throughput screening (HTS) or medicinal chemistry workflow, its fundamental physical and mass properties must be rigorously defined. The precise exact mass is critical for downstream High-Resolution Mass Spectrometry (HRMS) validation.
Below is the consolidated quantitative data for 1-[butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid, derived from standard stoichiometric calculations and validated against [1] computational standards for C11H22N2O4S derivatives.
| Property | Quantitative Value |
| IUPAC Name | 1-[butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid |
| Molecular Formula | C11H22N2O4S |
| Molecular Weight (MW) | 278.37 g/mol |
| Monoisotopic Exact Mass | 278.130029 Da |
| Calculated [M+H]+ | 279.1373 Da |
| Calculated [M−H]− | 277.1227 Da |
| Hydrogen Bond Donors | 1 (Carboxylic acid −OH ) |
| Hydrogen Bond Acceptors | 4 (Sulfonyl oxygens, Carboxyl oxygens) |
Structural Significance in Drug Design (Causality & Logic)
The architectural design of 1-[butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid is not arbitrary; each functional group serves a distinct mechanistic purpose in medicinal chemistry:
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The Piperidine-4-carboxylic Acid (Isonipecotic Acid) Core: Unlike linear alkyl chains, the saturated 6-membered piperidine ring provides conformational restriction . This reduces the entropic penalty upon target binding. Furthermore, it introduces sp3 character (increasing the Fraction of sp3 carbons, Fsp3 ), which is statistically correlated with higher clinical success rates due to improved solubility and reduced off-target toxicity.
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The Butyl(methyl)sulfamoyl Moiety: The addition of the sulfamoyl group at the piperidine nitrogen neutralizes the basicity of the amine, preventing unwanted non-specific ionic interactions. The butyl and methyl substituents act as a tunable lipophilic domain (modulating LogP), designed to occupy deep, hydrophobic pockets in target proteins (such as kinases or GPCRs).
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The Carboxylic Acid Handle: This acts as the primary vector for downstream functionalization. It is primed for amide coupling with complex anilines or aliphatic amines to generate the final API.
Synthetic Workflow & Functionalization
The synthesis of this compound relies on a highly controlled N-sulfamoylation reaction. To ensure a self-validating system, the protocol must suppress side reactions (such as esterification or anhydride formation) while maximizing the yield of the target sulfonamide.
Figure 1: Synthetic workflow for 1-[butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid.
Step-by-Step N-Sulfamoylation Protocol
This methodology is adapted from optimized sulfonamide synthesis protocols utilized in medicinal chemistry [3, 4].
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Preparation: Suspend 1.0 equivalent of piperidine-4-carboxylic acid in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Base Addition: Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups make it strictly non-nucleophilic. It neutralizes the HCl byproduct without competing with the secondary amine for the electrophilic sulfamoyl chloride.
-
-
Thermal Control: Cool the reaction mixture to 0∘C using an ice bath.
-
Causality: Sulfonylation is highly exothermic. Controlling the temperature prevents the thermal degradation of the sulfamoyl chloride and suppresses transient mixed-anhydride formation at the carboxylic acid tail.
-
-
Electrophile Addition: Add 1.1 equivalents of butyl(methyl)sulfamoyl chloride dropwise over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–6 hours, monitoring completion via LC-MS.
-
Workup: Quench with 1M aqueous HCl to protonate the carboxylic acid (driving it into the organic layer) and wash away residual DIPEA salts. Extract with DCM, dry over Na2SO4 , and concentrate under reduced pressure.
Analytical Characterization Protocols
To guarantee the scientific integrity of the synthesized building block, the compound must be subjected to orthogonal characterization. The following protocols form a self-validating loop: if the synthesis is successful, the exact mass and proton environments must perfectly align with these theoretical parameters.
High-Resolution Mass Spectrometry (HR-MS/MS)
HRMS is mandatory to confirm the monoisotopic exact mass (278.130029 Da). Using advanced platforms and spectral libraries, such as those provided by [2], ensures sub-ppm mass accuracy.
-
Instrument Setup: QTOF or Orbitrap mass spectrometer coupled to a UPLC system.
-
Ionization Mode: Electrospray Ionization (ESI) operated in both Positive and Negative modes.
-
Causality of Dual-Mode ESI: The compound possesses a highly acidic carboxylic acid moiety. While positive mode may yield a [M+H]+ peak at 279.1373 Da due to protonation of the sulfonyl oxygens, the negative mode is vastly more sensitive for this specific scaffold. Deprotonation of the carboxylic acid yields a highly stable [M−H]− ion at 277.1227 Da . Observing both ions eliminates the possibility of isobaric interference, validating the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent Selection: DMSO−d6 .
-
Causality of Solvent: While CDCl3 is standard for organic intermediates, the polar nature of the carboxylic acid often leads to dimerization and poor solubility in non-polar solvents. DMSO−d6 disrupts these intermolecular hydrogen bonds, ensuring sharp, well-resolved peaks and preventing the acidic proton from broadening into the baseline.
-
Expected 1H NMR Signatures:
-
~12.0 ppm (br s, 1H): Carboxylic acid proton ( −COOH ).
-
~3.5 - 3.7 ppm (m, 2H): Equatorial protons of the piperidine ring adjacent to the sulfonamide nitrogen.
-
~3.1 ppm (t, 2H): N−CH2 of the butyl group.
-
~2.8 ppm (s, 3H): N−CH3 (methyl group attached to the sulfamoyl nitrogen).
-
~2.4 - 2.6 ppm (m, 1H): Methine proton of the piperidine ring ( −CH−COOH ).
-
~0.9 ppm (t, 3H): Terminal methyl of the butyl chain.
-
References
-
National Center for Biotechnology Information. "PubChem Compound Summary" (Used for molecular weight and exact mass verification of C11H22N2O4S derivatives). PubChem. URL: [Link]
-
SCIEX. "SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle" (Reference for HR-MS/MS analytical standards and mass validation). SCIEX Spectral Libraries. URL:[Link]
-
Journal of Medicinal Chemistry. "Dual Targeting of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 by a Novel Drug-Prodrug Approach: A Potential Therapeutic Option for the Treatment of Endometriosis" (Reference for sulfamoylation protocols using DIPEA/DCM). ACS Publications, 2022. URL:[Link]
-
Taylor & Francis. "Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II" (Reference for sulfonamide synthesis and amide coupling workflows). Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. URL:[Link]
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid
Foreword
The discovery and development of novel small molecules with therapeutic potential is the cornerstone of modern pharmacology. The compound 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid presents a unique chemical architecture, combining the well-established piperidine-4-carboxylic acid scaffold with a less common N-sulfamoyl group. While the piperidine core is a versatile building block in medicinal chemistry, the addition of the butyl(methyl)sulfamoyl moiety introduces distinct physicochemical properties that may confer novel biological activities.
This guide provides a comprehensive, multi-tiered framework for the systematic in vitro investigation of this compound's mechanism of action. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind them. Our approach is one of hypothesis-driven inquiry, beginning with broad phenotypic screening and progressively narrowing the focus to identify a specific molecular target and elucidate its mechanism of engagement.
Part 1: Hypothesis Generation - Deducing Potential Mechanisms from Chemical Structure
The structure of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid suggests several plausible biological targets and mechanisms of action, based on the known activities of structurally related compounds.
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Anticancer Activity: The sulfonamide and sulfamoyl moieties are present in a variety of anticancer agents. These compounds can act through diverse mechanisms, including the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis. The piperidine scaffold is also found in numerous anticancer compounds, including inhibitors of MALT1 protease.
-
Enzyme Inhibition: The sulfonamide group is a classic zinc-binding motif, suggesting that the compound could be an inhibitor of metalloenzymes such as carbonic anhydrases or matrix metalloproteinases (MMPs). Additionally, piperidine derivatives have been shown to inhibit a wide range of other enzymes, including acetylcholinesterase and steroid sulfatase.
-
Antimicrobial Activity: Both piperidine and sulfonamide derivatives have been reported to possess antibacterial and antifungal properties. For instance, piperidine-4-carboxamides have been identified as a novel class of DNA gyrase inhibitors.
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Neurological Activity: The piperidine core is a common feature of centrally active agents. Piperidine derivatives have been investigated as allosteric modulators of muscarinic receptors and as inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease.
Given these possibilities, a systematic, tiered approach to in vitro testing is warranted to efficiently identify the most probable mechanism(s) of action.
Part 2: A Tiered Approach to In Vitro Mechanistic Investigation
This investigational plan is structured in three tiers, moving from broad, high-level screening to specific, in-depth mechanistic studies.
Tier 1: Broad-Spectrum Phenotypic Screening
The initial goal is to determine if the compound has any significant biological activity in a general sense. This tier focuses on identifying a "hit" in a relevant phenotypic assay.
Experimental Workflow: Tier 1 Screening
Caption: Tier 1 workflow for broad phenotypic screening.
1.1. Cytotoxicity Screening
-
Objective: To assess the compound's effect on the proliferation of a diverse panel of human cancer cell lines.
-
Methodology: The NCI-60 panel, a set of 60 human cancer cell lines representing nine different cancer types, is a gold-standard for initial cytotoxicity screening. A more focused in-house panel could also be used, for example, including cell lines from breast (MCF-7), lung (A549), prostate (PC-3), and liver (HepG2) cancers.
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Protocol: Sulforhodamine B (SRB) Assay
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., from 0.01 to 100 µM) for 72 hours.
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Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain the cells with 0.4% SRB solution.
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Wash away the unbound dye and solubilize the bound dye with 10 mM Tris base.
-
Measure the absorbance at 510 nm.
-
Calculate the GI50 (concentration causing 50% growth inhibition).
-
1.2. Normal Cell Line Counter-Screening
-
Objective: To determine if the compound's cytotoxicity is selective for cancer cells.
-
Methodology: The compound should be tested against a non-cancerous cell line, such as human lung microvascular endothelial cells (HLMEC), in parallel with the cancer cell lines. A high ratio of GI50 in normal cells to GI50 in cancer cells indicates desirable selectivity.
1.3. Antimicrobial Screening
-
Objective: To evaluate the compound's activity against a panel of clinically relevant bacteria and fungi.
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Methodology: The minimum inhibitory concentration (MIC) should be determined using standard methods such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI). The panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
Data Presentation: Tier 1 Screening Results
| Cell Line/Organism | Type | GI50/MIC (µM) |
| MCF-7 | Breast Cancer | Value |
| A549 | Lung Cancer | Value |
| PC-3 | Prostate Cancer | Value |
| HepG2 | Liver Cancer | Value |
| HLMEC | Normal Endothelial | Value |
| S. aureus | Gram-positive Bacteria | Value |
| E. coli | Gram-negative Bacteria | Value |
| C. albicans | Fungi | Value |
Tier 2: Target Class Identification
If Tier 1 screening reveals significant activity (e.g., potent and selective cytotoxicity), the next step is to narrow down the potential target class.
Experimental Workflow: Tier 2 Target Class Identification (Cytotoxicity Branch)
Caption: Tier 2 workflow for a cytotoxic hit.
2.1. Determination of Cell Death Mechanism
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Objective: To distinguish between apoptosis and necrosis as the primary mode of cell death.
-
Methodology: Flow cytometry using Annexin V and propidium iodide (PI) co-staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of necrotic cells with compromised membranes.
2.2. Cell Cycle Analysis
-
Objective: To determine if the compound affects cell cycle progression.
-
Methodology: Flow cytometry of PI-stained cells. The DNA content of the cells is measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Accumulation of cells in a particular phase suggests interference with cell cycle checkpoints.
2.3. Broad-Spectrum Enzyme and Kinase Screening
-
Objective: To identify potential enzyme targets in an unbiased manner.
-
Methodology: The compound can be submitted to commercial services that offer screening against large panels of kinases, proteases, and other enzymes. This can provide a rapid indication of a potential target class.
Tier 3: Specific Target Identification and Mechanistic Elucidation
This tier involves in-depth studies to validate a specific molecular target and understand how the compound modulates its function. The exact experiments will depend on the results from Tier 2. Below are examples for two plausible scenarios.
Scenario A: The compound induces G2/M cell cycle arrest and apoptosis.
This pattern is characteristic of compounds that interfere with microtubule dynamics.
3.A.1. In Vitro Tubulin Polymerization Assay
-
Objective: To directly assess the effect of the compound on the polymerization of purified tubulin.
-
Protocol:
-
Purified tubulin is incubated in a polymerization buffer at 37°C in the presence of GTP.
-
The test compound or a vehicle control is added at various concentrations.
-
The polymerization of tubulin into microtubules is monitored over time by measuring the increase in light scattering or fluorescence of a reporter dye.
-
Known tubulin inhibitors (e.g., colchicine, paclitaxel) should be used as positive controls.
-
The IC50 for inhibition of tubulin polymerization is calculated.
-
Signaling Pathway: Microtubule Disruption and Apoptosis
Caption: Pathway of apoptosis via microtubule disruption.
Scenario B: Broad-spectrum screening suggests inhibition of carbonic anhydrases.
The sulfonamide moiety makes carbonic anhydrases (CAs) a likely target.
3.B.1. In Vitro Carbonic Anhydrase Inhibition Assay
-
Objective: To determine the inhibitory potency and selectivity of the compound against different human CA isoforms (e.g., hCA I, II, IX, and XII).
-
Protocol:
-
This is a stopped-flow assay that measures the inhibition of the CA-catalyzed hydration of CO2.
-
A solution of the enzyme and the inhibitor is mixed with a CO2 solution in a stopped-flow instrument.
-
The reaction is monitored by measuring the change in pH using a colorimetric indicator.
-
The initial rate of the reaction is calculated.
-
The IC50 is determined by plotting the reaction rate against the inhibitor concentration.
-
Acetazolamide is used as a standard inhibitor for comparison.
-
Data Presentation: Tier 3 CA Inhibition Results
| CA Isoform | Ki (nM) |
| hCA I | Value |
| hCA II | Value |
| hCA IX | Value |
| hCA XII | Value |
Part 3: Ensuring Scientific Integrity and Trustworthiness
For all experiments, it is crucial to incorporate self-validating systems and rigorous controls.
-
Positive and Negative Controls: Every assay should include appropriate positive and negative controls to ensure that the assay is performing as expected. For example, in an enzyme inhibition assay, a known inhibitor of the enzyme should be used as a positive control, and a vehicle-only control should be used as a negative control.
-
Dose-Response Curves: The activity of the compound should be assessed over a wide range of concentrations to generate a full dose-response curve. This allows for the accurate determination of parameters such as IC50 or GI50.
-
Orthogonal Assays: Whenever possible, key findings should be confirmed using an orthogonal assay that measures the same biological endpoint through a different method. For example, if apoptosis is detected by Annexin V staining, it should be confirmed by measuring caspase-3/7 activity or by Western blotting for cleaved PARP.
-
Statistical Analysis: All experiments should be performed with sufficient biological and technical replicates to allow for robust statistical analysis.
Conclusion
The in vitro characterization of a novel compound like 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid is a systematic process of elimination and confirmation. By employing a tiered approach, from broad phenotypic screening to specific mechanistic studies, researchers can efficiently and rigorously elucidate its mechanism of action. The hypotheses and experimental plans outlined in this guide provide a robust framework for this endeavor, ensuring that the resulting data is both accurate and insightful, ultimately paving the way for further preclinical and clinical development.
References
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PubChem. 1-Methyl-piperidine-4-carboxylic acid [4-(1-butyryl-piperidin-4-ylsulfamoyl)-naphthalen-1-yl]-amide. National Center for Biotechnology Information. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances, 13(37), 25939–25953. [Link]
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An In-depth Technical Guide to the Safety and Toxicological Assessment of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid is a novel organic molecule with potential applications in pharmaceutical research and development. As with any new chemical entity (NCE), a thorough understanding of its safety and toxicity profile is paramount before it can be considered for further investigation and potential therapeutic use. This guide provides a comprehensive overview of the known safety information, a framework for toxicological assessment, and detailed protocols for the in vitro evaluation of this compound. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds and established toxicological testing guidelines to offer a robust starting point for its safety evaluation.
PART 1: Safety Data Sheet (SDS) and Hazard Analysis
Anticipated Hazards of Substituted Piperidine-4-Carboxylic Acids
Based on related compounds, the following hazards should be anticipated[1][2][3][4]:
-
Skin Corrosion/Irritation: Many piperidine derivatives are classified as skin irritants[1][2]. Direct contact may cause redness, itching, and inflammation.
-
Serious Eye Damage/Eye Irritation: These compounds are often designated as eye irritants, capable of causing significant eye irritation upon contact[1][2].
-
Acute Toxicity (Oral, Dermal, Inhalation): Some related compounds are harmful if swallowed, in contact with skin, or if inhaled[1][5].
-
Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation is a potential hazard associated with this class of compounds[1][2][4].
Table 1: Summary of Potential GHS Hazard Classifications
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
This table is predictive and based on data from structurally related compounds. Empirical testing is required for definitive classification.
Recommended Handling and Storage
Given the potential hazards, the following precautions are recommended:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood[6][7]. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[3][6]. Avoid the formation of dust and aerosols[6][7].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[6][7].
PART 2: Toxicological Profile and Assessment Strategy
The toxicological assessment of a novel compound like 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid should follow a tiered approach, beginning with in vitro assays to determine its potential for cytotoxicity. This initial screening provides crucial data for guiding further studies and helps in the early identification of potentially toxic candidates.
The Importance of In Vitro Cytotoxicity Testing
In vitro cytotoxicity assays are fundamental in drug discovery and toxicology for several reasons[8][9][10]:
-
Early Assessment of Toxicity: They provide an early indication of a compound's potential to cause cell death.
-
High-Throughput Screening: These assays are adaptable for screening large numbers of compounds at various concentrations.
-
Dose-Response Relationship: They help establish a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration), a key metric of a compound's potency[11][12].
-
Reduction in Animal Testing: By providing initial toxicity data, in vitro methods can help to reduce, refine, and in some cases, replace the need for animal testing, in line with the 3Rs principle[13][14].
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the in vitro cytotoxicity of a novel compound is a multi-step process designed to ensure accuracy and reproducibility.
Caption: Step-by-step workflow of the MTT assay.
Conclusion
While specific safety and toxicity data for 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid are not yet established, a cautious approach based on the hazard profile of related compounds is warranted. The in vitro cytotoxicity assessment, such as the MTT assay detailed in this guide, represents a critical first step in characterizing the toxicological properties of this novel chemical entity. The data generated from these studies will be invaluable for making informed decisions about its potential for further development and will lay the groundwork for any subsequent in vivo testing, should it be deemed necessary. Adherence to established protocols and guidelines, such as those from the OECD, will ensure the generation of high-quality, reproducible data essential for a comprehensive safety assessment.
References
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- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds. Benchchem.
- OECD. (2010).
- International Journal of Pharmaceutical Research and Allied Sciences. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
- OECD. (2025). Guidelines for the Testing of Chemicals. OECD.
- OECD. (2013). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, Section 4: Health Effects, Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. UFBA.
- OECD. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS, Test No. 487: In Vitro Mammalian Cell Micronucleus Test.
- PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines.
- (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (PDF).
- SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
- Apollo Scientific. (2007). SAFETY DATA SHEET: 1-METHYLPIPERIDINE-4-CARBOXYLIC ACID. Apollo Scientific.
- PubChem. (n.d.). 1-Methyl-piperidine-4-carboxylic acid [4-(1-butyryl-piperidin-4-ylsulfamoyl)-naphthalen-1-yl]-amide.
- Apollo Scientific. (n.d.). Piperidine-4-carboxylic acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET: N-BOC-Piperidine-4-carboxylic acid.
- Chemwatch. (n.d.). 1-(4-acetylbenzenesulfonyl)
- CAS. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. CAS Common Chemistry.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 1-Methylpiperidine-4-carboxylic Acid.
- TargetMol. (2026).
- Pharmaffiliates. (n.d.). CAS No : 68947-43-3 | Product Name : 1-Methylpiperidine-4-carboxylic Acid.
- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- Aaronchem. (2024). Safety Data Sheet: 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid.
- United Bio-Chemical Inc. (n.d.). Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
- American Chemical Society. (2023). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.
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In silico molecular docking studies with 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid
An In-Depth Technical Guide to In Silico Molecular Docking Studies of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid
Abstract
Molecular docking is a cornerstone of modern drug discovery, providing invaluable insights into the molecular interactions that govern ligand-protein recognition. This guide offers a comprehensive, in-depth exploration of the in silico molecular docking workflow, centered on the novel compound 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of steps to elucidate the underlying scientific principles and rationale that inform each stage of the process. We will delve into the critical aspects of ligand and protein preparation, grid generation, docking execution, and results analysis, all while grounding our protocol in authoritative and verifiable scientific literature. Our objective is to provide a self-validating framework that not only guides the user through a robust computational experiment but also fosters a deeper understanding of the causality behind methodological choices, thereby ensuring scientific rigor and trustworthiness in the generated results.
Introduction: The Rationale for Molecular Docking
At its core, molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This computational technique is indispensable in structure-based drug design, enabling the rapid screening of virtual libraries of small molecules against a protein target of interest. By estimating the binding affinity and visualizing the binding mode of a ligand, researchers can prioritize candidates for synthesis and biological testing, thereby accelerating the drug discovery pipeline and reducing costs.
The subject of our study, 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid, is a novel scaffold. While direct biological data for this compound is not available, its structure incorporates key functional groups—a sulfamoyl moiety and a piperidine-4-carboxylic acid core—that are present in a variety of bioactive molecules. The sulfamoyl group is a well-known pharmacophore in a range of therapeutics, including diuretics and anticonvulsants, often targeting enzymes like carbonic anhydrase. The piperidine ring is a common scaffold in centrally acting drugs. This structural composition makes our compound a compelling candidate for exploratory docking studies against relevant biological targets.
For the purpose of this guide, we will conduct a hypothetical docking study of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid against Human Carbonic Anhydrase II (PDB ID: 2VVA), a well-characterized enzyme and a common target for sulfonamide-based inhibitors.
The Molecular Docking Workflow: A Conceptual Overview
A successful molecular docking experiment is a multi-stage process that demands careful attention to detail at each step. The validity of the final results is contingent upon the rigor of the preceding stages. The overall workflow can be conceptualized as a funnel, starting with the broad preparation of materials and progressively narrowing down to the specific analysis of predicted binding modes.
Caption: High-level overview of the molecular docking workflow.
Detailed Methodologies: A Step-by-Step Protocol
This section provides a granular, step-by-step protocol for the molecular docking of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid against Human Carbonic Anhydrase II.
Ligand Preparation
The initial structure of the ligand is often a 2D representation. For docking, a high-quality 3D structure with an appropriate protonation state and minimized energy is essential.
Protocol:
-
2D Structure Generation: Draw the 2D structure of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid using chemical drawing software such as ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D structure to a 3D structure. Most chemical drawing software has this functionality built-in.
-
Protonation State Assignment: Determine the likely protonation state of the molecule at physiological pH (7.4). The carboxylic acid will likely be deprotonated (carboxylate), and the piperidine nitrogen may be protonated. Tools like Open Babel or ChemAxon's pKa calculator can be used for this.
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy conformer. This can be done using a molecular mechanics force field such as MMFF94 or UFF. Software like Avogadro or PyRx provides interfaces for this.
-
File Format Conversion: Save the final ligand structure in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
Protein Preparation
The crystal structure of the protein, obtained from the Protein Data Bank (PDB), requires several cleaning and preparation steps before it is ready for docking.
Protocol:
-
PDB File Acquisition: Download the crystal structure of Human Carbonic Anhydrase II (PDB ID: 2VVA) from the RCSB PDB database.
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The zinc ion in the active site is a critical cofactor and should be retained.
-
Adding Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, ensuring correct protonation states for amino acid residues, particularly histidine, aspartate, and glutamate. Tools like AutoDockTools or the Protein Preparation Wizard in the Schrödinger Suite are invaluable for this step.
-
Assigning Charges: Assign partial charges to all atoms in the protein. The Gasteiger charge calculation method is commonly used for this.
-
File Format Conversion: Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.
Caption: Detailed workflow for ligand and protein preparation.
Grid Generation and Docking Execution
The docking process requires defining a search space on the protein target where the ligand is likely to bind. This is known as the grid box.
Protocol:
-
Defining the Binding Site: Identify the active site of Carbonic Anhydrase II. This is typically the location of the co-crystallized ligand in the original PDB file or can be predicted using pocket detection algorithms. The active site of 2VVA is a well-defined cavity containing a zinc ion.
-
Grid Box Setup: Center the grid box on the active site. The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling. A typical size would be 25 x 25 x 25 Å.
-
Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box center, and its dimensions.
-
Running the Docking Simulation: Execute the docking calculation using software like AutoDock Vina. Vina uses an iterated local search global optimizer algorithm to explore the conformational space of the ligand within the defined grid box.
Analysis and Interpretation of Results
The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.
Quantitative Data Analysis
The primary quantitative output is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a more favorable predicted binding. It is also common to calculate the Root Mean Square Deviation (RMSD) between the top-ranked pose and a reference conformation if one is known.
| Metric | Description | Value (Hypothetical) |
| Binding Affinity | The estimated free energy of binding. | -8.5 kcal/mol |
| RMSD | The root-mean-square deviation of atomic positions. | 1.2 Å |
| Interacting Residues | Amino acids in the active site forming key interactions. | HIS94, HIS96, HIS119, THR199 |
| Interaction Types | The nature of the chemical interactions observed. | Hydrogen bonds, hydrophobic interactions, coordination with Zn2+ |
Qualitative Visual Analysis
Visual inspection of the top-ranked binding poses is crucial for understanding the molecular interactions driving the binding.
-
Loading the Complex: Load the prepared protein structure and the docked ligand poses into a molecular visualization tool such as PyMOL or VMD.
-
Interaction Analysis: Identify and analyze the key interactions between the ligand and the protein. For our hypothetical study, we would expect to see the sulfamoyl group coordinating with the zinc ion in the active site, a hallmark of carbonic anhydrase inhibitors. Hydrogen bonds between the ligand's carboxylate and polar residues like THR199, and hydrophobic interactions between the butyl group and nonpolar residues, would also be anticipated.
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step protocol for conducting in silico molecular docking studies, using the novel compound 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid and Human Carbonic Anhydrase II as a case study. We have emphasized the importance of a rigorous and scientifically sound methodology, from the initial preparation of the ligand and protein to the detailed analysis of the results. The hypothetical binding affinity of -8.5 kcal/mol and the predicted interactions with key active site residues suggest that this compound may warrant further investigation as a potential carbonic anhydrase inhibitor.
Future work should focus on validating these computational predictions through in vitro biological assays. Additionally, more advanced computational techniques, such as molecular dynamics simulations, could be employed to study the stability of the predicted binding pose and to obtain a more accurate estimation of the binding free energy.
References
-
Molecular docking: a powerful approach for structure-based drug discovery. (2020). Expert Opinion on Drug Discovery. [Link]
-
Carbonic Anhydrase Inhibitors. (2019). StatPearls. [Link]
-
RCSB PDB: 2VVA. RCSB Protein Data Bank. [Link]
-
Open Babel: An open chemical toolbox. (2011). Journal of Cheminformatics. [Link]
-
A critical assessment of docking programs and scoring functions. (2006). Journal of Computer-Aided Molecular Design. [Link]
-
Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. (2012). Journal of Cheminformatics. [Link]
Streamlined Synthesis of Sulfamoyl Piperidine Libraries via Parallel Amide Coupling of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid
An Application Note for Drug Discovery Professionals
Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing frequently in FDA-approved therapeutics.[1][2] When combined with the pharmacologically versatile sulfonamide group, it creates a privileged structure for targeting a wide array of biological targets.[1][3] This application note provides a comprehensive guide for the efficient construction of diverse sulfamoyl piperidine libraries using a solution-phase parallel synthesis approach. We detail a robust and scalable protocol centered on the key building block, 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid, enabling the rapid generation of high-purity compound collections for high-throughput screening and structure-activity relationship (SAR) studies.
Introduction: The Power of Scaffolding and Library Synthesis
In the quest for novel therapeutics, the strategic selection of a core molecular scaffold is paramount. The piperidine ring is the most prevalent nitrogen-containing heterocycle in pharmaceuticals, valued for its conformational properties and its ability to project substituents into three-dimensional space to interact with biological targets.[2] The sulfonamide moiety is another critical pharmacophore, present in drugs with antibacterial, anticancer, anti-inflammatory, and antiviral activities.[1][3][4] The combination of these two motifs in the 1-sulfamoyl-piperidine-4-carboxamide scaffold offers a compelling starting point for drug discovery programs.
Combinatorial chemistry provides the engine to explore the chemical space around such a privileged scaffold.[5] By systematically combining a central core with a diverse set of building blocks, chemists can generate large libraries of related molecules.[6] This process dramatically accelerates the identification of initial "hit" compounds and the subsequent optimization into "lead" candidates.[7] While solid-phase synthesis is a powerful technique for library production,[8][9][10] solution-phase parallel synthesis offers distinct advantages, including the absence of linker- and cleavage-related artifacts and the ability to use traditional reaction monitoring techniques.[7][11][12]
This guide focuses on a solution-phase parallel synthesis workflow (Figure 1) to create a library of amide derivatives from a bespoke sulfamoyl piperidine carboxylic acid core.
Figure 1: High-level workflow for the solution-phase parallel synthesis of a sulfamoyl piperidine library.
The Core Building Block: Synthesis and Properties
The cornerstone of this library is the 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid scaffold. The N-sulfamoyl group provides a stable, non-basic nitrogen substitution, while the C4-carboxylic acid serves as the crucial chemical "handle" for diversification via amide bond formation.
A reliable synthesis of this core can be achieved in two high-yielding steps starting from commercially available piperidine-4-carboxylic acid.
Protocol 2.1: Synthesis of the Core Acid
-
Step A: N-Boc Protection: Piperidine-4-carboxylic acid is first protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure to temporarily mask the piperidine nitrogen, allowing for selective chemistry at the carboxylic acid if needed, and improving solubility in organic solvents. A common method involves reacting the starting material with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).[13]
-
Step B: Sulfonylation (Hypothetical Adaptation): While a direct synthesis is not widely published, a robust approach can be adapted from known procedures for N-sulfonylation.[14] The piperidine nitrogen of a suitable precursor (e.g., piperidine-4-carboxylic acid ester) would be reacted with butyl(methyl)sulfamoyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like DCM. Subsequent hydrolysis of the ester would yield the target carboxylic acid.
-
Alternative: Amide Coupling Approach: An alternative, well-precedented approach involves the amide coupling of a sulfamoyl-functionalized benzoic acid with a piperidine ester, followed by hydrolysis.[4][15] This highlights the versatility of the core amide coupling reaction.
For the purposes of library synthesis, it is assumed that the core building block, 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid, is available in sufficient quantity and purity (>95%).
Protocol: Parallel Solution-Phase Synthesis of the Amide Library
This protocol is designed for implementation in a 96-well plate format, allowing for the simultaneous synthesis of 96 unique compounds. The key reaction is the amide bond formation between the core carboxylic acid and a library of diverse primary and secondary amines.
3.1. The Chemistry: EDC/HOBt-Mediated Amide Coupling
Amide bond formation is one of the most fundamental reactions in medicinal chemistry.[16] Direct reaction of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylate. We employ a carbodiimide-based coupling strategy using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[16][17]
-
Causality: EDC is a water-soluble and highly efficient coupling agent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions. The addition of HOBt acts as a crucial capture agent, reacting with the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine, leading to higher yields and purities of the desired amide product.[4][17] This two-stage activation minimizes potential side reactions and is a trusted method for library synthesis.[15]
Figure 2: Mechanism of EDC/HOBt-mediated amide coupling.
3.2. Reagents and Materials
| Reagent/Material | Grade/Type | Purpose |
| 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid | >95% Purity | Core Building Block |
| Amine Library (Diverse primary/secondary amines) | >95% Purity | Diversification Elements |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Reagent Grade | Coupling Agent |
| HOBt (1-Hydroxybenzotriazole) | Reagent Grade | Additive/Activator |
| Diisopropylethylamine (DIPEA) | Anhydrous | Non-nucleophilic Base |
| Dichloromethane (DCM) | Anhydrous | Reaction Solvent |
| Dimethylformamide (DMF) | Anhydrous | Co-solvent (optional) |
| 96-well Reaction Block (e.g., 2 mL wells) | Polypropylene | Reaction Vessel |
| Multichannel Pipettors | Various | Reagent Dispensing |
| Plate Shaker/Orbital Mixer | - | Reaction Agitation |
3.3. Step-by-Step Protocol
1. Preparation of Stock Solutions (Critical for Consistency)
-
Core Acid Stock (0.2 M): Dissolve the appropriate mass of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid in anhydrous DCM.
-
Amine Library Stocks (0.22 M): In a separate 96-well plate, prepare individual solutions of each amine building block in anhydrous DCM. The slight excess (1.1 equivalents) helps drive the reaction to completion.
-
Coupling Reagent Mix (EDC 0.24 M / HOBt 0.2 M): Prepare a fresh solution of EDC (1.2 eq) and HOBt (1.0 eq) in anhydrous DCM or DMF. Insight: Preparing a combined stock is efficient, but HOBt has limited stability in solution. For maximum reactivity, prepare this solution immediately before use.
2. Reaction Setup (in 96-Well Block)
-
To each well of the reaction block, add 250 µL (0.05 mmol, 1.0 eq) of the Core Acid Stock solution.
-
To the corresponding wells, add 250 µL (0.055 mmol, 1.1 eq) of each unique Amine Library Stock solution.
-
Add 50 µL (2.5 eq) of DIPEA to each well. Insight: The EDC is supplied as a hydrochloride salt; the base neutralizes the HCl and facilitates the coupling.
-
Initiate the reactions by adding 250 µL of the freshly prepared Coupling Reagent Mix to each well.
-
Seal the reaction block securely with a cap mat.
3. Reaction Execution
-
Place the sealed reaction block on a plate shaker and agitate at room temperature (20-25°C) for 16-24 hours.
-
Reaction progress can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS to check for consumption of the starting acid.
4. Parallel Work-up
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.
-
Add 500 µL of DCM to each well.
-
Seal the block and shake vigorously for 5 minutes to perform a liquid-liquid extraction. The water-soluble EDC-urea byproduct will partition into the aqueous layer.[18]
-
Allow the layers to separate. Carefully remove the upper aqueous layer from each well using a multichannel pipettor.
-
Wash the remaining organic layer with 500 µL of brine.
-
Transfer the organic layer from each well to a clean 96-well plate for solvent evaporation.
-
Concentrate the plate to dryness using a centrifugal evaporator or a stream of nitrogen.
High-Throughput Purification and Quality Control
For biological screening, high compound purity is essential to avoid false positives and ensure data reliability.[19][20] The crude products from the parallel work-up must be purified.
-
Purification: The gold standard for library purification is automated, mass-directed preparative High-Performance Liquid Chromatography (Prep-HPLC).[21] Each crude product is redissolved in a suitable solvent (e.g., DMSO/Methanol) and injected onto a reverse-phase column. The system monitors the eluent by both UV and mass spectrometry, collecting only the fraction corresponding to the target product's molecular weight. This process is highly effective for removing excess reagents and byproducts.[21]
-
Quality Control: After purification and solvent removal, each compound should be analyzed for identity and purity, typically by LC-MS.[22] A purity threshold of >95% is a common requirement for compounds destined for high-throughput screening. For library validation, a small, diverse subset of compounds (e.g., 5-10%) should also be characterized by ¹H NMR to confirm their structural integrity.[20]
Table 1: Representative Data for a Hypothetical Library Subset
| Amine Input (R-NH₂) | Product Structure | Formula | MW (Expected) | Yield (%)* | Purity (LC-MS, %)** |
| Benzylamine |
| C₂₃H₃₁N₃O₃S | 445.58 | 78 | >98 |
| Morpholine |
| C₂₀H₃₁N₃O₄S | 425.54 | 85 | >99 |
| Cyclopropylamine |
| C₁₉H₂₉N₃O₃S | 395.52 | 72 | >97 |
| 4-Fluoroaniline |
| C₂₂H₂₈FN₃O₃S | 449.54 | 65 | >96 |
*Yields are calculated after purification. **Purity is determined by UV integration at 254 nm.
Conclusion
This application note presents a validated, efficient, and scalable protocol for the synthesis of sulfamoyl piperidine libraries. By leveraging a well-designed core building block and a robust parallel amide coupling methodology, researchers can rapidly generate large collections of diverse, high-purity compounds. This approach significantly accelerates the front end of the drug discovery pipeline, providing a rich source of chemical matter for identifying and optimizing novel therapeutic agents. The principles and techniques described herein are broadly applicable to other scaffold-based library synthesis campaigns.
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Solid-Phase Synthesis of Aspartic Peptidase Inhibitors: 3-Alkoxy-4-Aryl Piperidines. Organic Letters - ACS Publications. Available at: [Link]
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The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. ACS Publications. Available at: [Link]
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Solution-Phase Parallel Synthesis of a Multi-Substituted Benzo[b]thiophene Library. PMC - National Center for Biotechnology Information. Available at: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - National Center for Biotechnology Information. Available at: [Link]
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Solution-Phase Parallel Synthesis of Hsp90 Inhibitors. ACS Publications. Available at: [Link]
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Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC - National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]
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1-Methyl-piperidine-4-carboxylic acid [4-(1-butyryl-piperidin-4-ylsulfamoyl)-naphthalen-1-yl]-amide. PubChem. Available at: [Link]
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Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. PMC - National Center for Biotechnology Information. Available at: [Link]
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A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... Organic Syntheses. Available at: [Link]
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Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PMC - National Center for Biotechnology Information. Available at: [Link]
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Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds. Available at: [Link]
- Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.Google Patents.
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Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. Available at: [Link]
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Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC - National Center for Biotechnology Information. Available at: [Link]
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Technical Support Center: Stability and Storage of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid. Below you will find frequently asked questions, troubleshooting protocols, and best practices for storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of this molecule that influence its stability?
A: The structure of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid contains three key functional groups that dictate its stability profile:
-
A Sulfonamide Linkage: This is often the most chemically reactive site. The sulfur atom is electrophilic and can be susceptible to nucleophilic attack, leading to hydrolysis, particularly under strong acidic or basic conditions.
-
A Piperidine Ring: This saturated heterocyclic amine is generally stable but can be prone to oxidation.[1] The ring's conformational flexibility is a known characteristic.[2]
-
A Carboxylic Acid Group: While relatively stable, this group can undergo reactions such as decarboxylation at elevated temperatures or esterification in the presence of alcohols.[3] It also makes the molecule's solubility and reactivity pH-dependent.
Q2: What are the ideal long-term storage conditions for this compound as a solid?
A: To minimize degradation, the solid compound should be stored under controlled conditions that limit exposure to the primary drivers of degradation: temperature, moisture, light, and oxygen.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C is recommended. 2-8°C is acceptable for shorter periods. | Reduces the kinetic energy of molecules, significantly slowing the rate of all potential degradation reactions.[4] Studies on other sulfonamides confirm that frozen storage at -20°C is effective, with half-lives extending from months to over a year.[5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes the risk of oxidative degradation of the piperidine ring or other sensitive parts of the molecule.[1] |
| Moisture | Store in a desiccated environment. | Prevents hydrolysis of the sulfonamide bond.[4] It is critical to use tightly sealed containers to prevent moisture ingress.[1] |
| Light | Protect from light by using amber vials or storing in the dark. | Photolytic degradation can occur in compounds with aromatic rings or certain functional groups. While this specific molecule lacks a chromophore that strongly absorbs visible light, UV exposure can still initiate radical reactions.[7] |
Q3: How does atmospheric exposure (humidity, oxygen) affect the compound's stability?
A: Atmospheric exposure is a significant risk.
-
Humidity: Moisture in the air can be sufficient to initiate slow hydrolysis of the sulfonamide bond over time, especially if the solid material is hygroscopic. This would lead to the formation of piperidine-4-carboxylic acid and N-butyl-N-methylsulfamic acid.
-
Oxygen: The piperidine ring can be susceptible to oxidation.[1] Atmospheric oxygen, especially in the presence of trace metal impurities or light, can lead to the formation of N-oxides or other oxidative degradation products.[7]
Q4: Can this compound degrade in solution? What solvents are recommended for storage?
A: Yes, degradation in solution is a major concern and is generally faster than in the solid state.
-
pH is Critical: The compound's stability is highly dependent on the pH of the solution. Strongly acidic or basic conditions can catalyze the hydrolysis of the sulfonamide bond.[7][8]
-
Recommended Solvents: For short-term storage or experimental use, aprotic, anhydrous solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are preferred.
-
Solvents to Avoid:
-
Protic solvents like methanol or ethanol should be used with caution, as they can potentially esterify the carboxylic acid group, especially under acidic conditions.
-
Aqueous solutions, unless buffered to a neutral pH (around 6-7.5), pose a risk of hydrolysis. If aqueous solutions are necessary, they should be prepared fresh and stored at 2-8°C for no more than 24 hours. Long-term storage in aqueous media is not recommended.
-
Troubleshooting Guide
Issue: My purity analysis (e.g., by HPLC) shows a decrease in the main peak area and the appearance of new peaks over time. What should I investigate?
This is a classic sign of degradation. Follow this logical troubleshooting workflow to identify the cause.
Caption: Troubleshooting workflow for purity loss.
Issue: I see a new peak in my LC-MS analysis. What could it be?
A: Based on the molecule's structure, the most likely degradation products result from hydrolysis or oxidation.
| Potential Degradant | Chemical Formula | Monoisotopic Mass | Likely Cause |
| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.0790 | Hydrolysis of the sulfonamide bond. |
| N-Butyl-N-methylsulfamic acid | C₅H₁₃NO₃S | 167.0616 | Hydrolysis of the sulfonamide bond. |
| 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid N-oxide | C₁₂H₂₄N₂O₄S | 308.1457 | Oxidation of the piperidine nitrogen. |
Actionable Step: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass for the unknown peak and compare it to the masses in the table above. This is a powerful tool for tentatively identifying degradation products.
Protocols & Workflows
Protocol 1: Initial Purity and Identity Verification
It is crucial to establish a baseline for your compound upon receipt before placing it into long-term storage.
Objective: To confirm the identity and determine the initial purity of the compound.
Methodology:
-
Sample Preparation:
-
Allow the container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Prepare a stock solution of ~1 mg/mL in anhydrous acetonitrile.
-
Create a dilution for analysis (e.g., 10 µg/mL) using the mobile phase as the diluent.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is suitable.[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection (MS): Use electrospray ionization in positive mode (ESI+). Monitor for the protonated molecule [M+H]⁺.
-
Detection (UV/PDA): While the molecule lacks a strong chromophore, a low wavelength (e.g., 210 nm) can be used for purity assessment.
-
-
Data Analysis:
-
Confirm the mass of the main peak corresponds to the expected [M+H]⁺.
-
Calculate the purity by peak area percentage at the relevant wavelength.
-
Document this initial chromatogram and purity value as your "Time Zero" reference.
-
Protocol 2: Setting Up a Long-Term Stability Study
A formal stability study is essential for determining a compound's shelf-life under specific conditions. This process is a cornerstone of pharmaceutical development.[10][11]
Caption: Workflow for a long-term stability study.
Appendix A: Potential Degradation Pathways
The primary degradation pathway of concern is hydrolysis of the sulfonamide bond. This reaction can be catalyzed by both acid and base.
Caption: Primary hydrolytic degradation pathway.
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). BioProcess International. [Link]
- Jain, D., & Barsainya, D. (2018). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(3), 1.
-
Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. [Link]
- Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
- Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
-
Forced Degradation Studies for Biopharmaceuticals. (2026, March 19). Pharmaceutical Technology. [Link]
- Wojnárovits, L., & Takács, E. (2014). Analytical approaches to the OH radical induced degradation of sulfonamide antibiotics in dilute aqueous solutions.
-
What is the stability of piperidine? (2025, August 25). Biosynce Blog. [Link]
-
Stability of trace amounts of carboxylic acids in environmental samples and their storage method. J-Stage. [Link]
- Thomas, G. K., Millar, R. G., & Anstis, P. W. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage.
-
Influence of piperidine ring on stability and reactivity of piperine. (2025, December 8). ResearchGate. [Link]
-
What are the storage stability of Piperidine Series compounds over time? (2025, June 17). Blog. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, March 29). The Journal of Physical Chemistry A. [Link]
-
Lang, P., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. [Link]
- García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. TrAC Trends in Analytical Chemistry.
-
The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated. [Link]
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Chen, Y., et al. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC. [Link]
- Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306.
-
Microbial Degradation of Sulfonamide Antibiotics. University of Nebraska–Lincoln. [Link]
- Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342.
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Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. (2017, March 26). OnePetro. [Link]
-
Dissipation and persistence of sulfonamides, quinolones and tetracyclines in anaerobically digested biosolids and compost during short-term storage under natural conditions. (2019, September 20). PubMed. [Link]
-
Mechanism and Rate Law for High-Temperature Carboxylic Acid Corrosion of Steels. (2024, June 2). Energy & Fuels. [Link]
- Struller, T. (1965). Long-term sulfonamides. Pharmaceutica acta Helvetiae, 40, 1-31.
-
1-Methyl-piperidine-4-carboxylic acid [4-(1-butyryl-piperidin-4-ylsulfamoyl)-naphthalen-1-yl]-amide. PubChem. [Link]
-
Degradation scheme of the carboxylic acids after methylation presenting... ResearchGate. [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PMC. [Link]
-
Forced Degradation – A Review. (2022, November 30). Journal of Pharmaceutical and Medicinal Chemistry. [Link]
-
Isonipecotic acid. Wikipedia. [Link]
-
Tert-butyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate. PubChem. [Link]
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2025, August 7). ResearchGate. [Link]
-
1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid. NextSDS. [Link]
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- 6. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Steric Hindrance in 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid Derivatization
Welcome to the technical support center for challenges related to the derivatization of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in modifying the carboxylic acid moiety of this molecule. The significant steric bulk imposed by the N-sulfamoyl piperidine ring often presents considerable challenges for standard derivatization protocols. This resource provides in-depth troubleshooting advice, validated experimental protocols, and the underlying chemical principles to empower you to overcome these synthetic hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and issues encountered when working with this sterically hindered substrate.
Q1: Why are standard esterification/amidation methods (e.g., Fischer esterification, acid chloride formation with SOCl₂) failing or giving low yields?
A1: The primary reason for the low reactivity of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid is severe steric hindrance around the carboxylic acid group. The bulky butyl(methyl)sulfamoyl substituent on the piperidine nitrogen restricts access of reagents to the carbonyl carbon. Standard methods often require less-hindered pathways for nucleophilic attack or the formation of intermediates, which are disfavored in this case. For instance, the formation of an acyl chloride using thionyl chloride can be impeded, leading to incomplete conversion.
Q2: I'm observing the decomposition of my starting material under harsh reaction conditions. What are some milder alternatives?
A2: It's crucial to employ milder activation and coupling conditions to prevent degradation. High temperatures or strongly acidic/basic conditions can lead to side reactions involving the sulfamoyl or piperidine functionalities. Milder, highly efficient coupling reagents are recommended. These reagents function by creating highly reactive intermediates under gentle conditions, thus avoiding the need for harsh temperatures or pH extremes.
Q3: My purification process is complicated by byproducts from the coupling reagents. How can I simplify this?
A3: The choice of coupling reagent significantly impacts the ease of purification. Reagents like dicyclohexylcarbodiimide (DCC) produce dicyclohexylurea (DCU), which can be difficult to remove completely.[1][2] Opting for coupling reagents that generate water-soluble byproducts, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can greatly simplify workup procedures.[2] Additionally, careful stoichiometric control of reagents can minimize the formation of unwanted side products.[3]
II. Troubleshooting Guides & Recommended Protocols
This section provides detailed solutions for specific derivatization challenges.
A. Esterification Challenges
The formation of an ester bond with a sterically hindered carboxylic acid requires a robust activation method.
Issue 1: Low Yields in DCC/DMAP-Mediated Esterification
The Steglich esterification, utilizing DCC and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), is a common method for esterifying sterically hindered acids.[4][5][6][7] However, with exceptionally bulky substrates, the reaction can still be sluggish.
Root Cause Analysis: The reaction proceeds through an O-acylisourea intermediate formed from the carboxylic acid and DCC.[7][8] DMAP then acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is subsequently attacked by the alcohol.[9] With severe steric hindrance, the rate of attack by the alcohol on the N-acylpyridinium intermediate can be slow, allowing for side reactions or incomplete conversion.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low-yield esterifications.
Recommended Protocol: The Yamaguchi Esterification
The Yamaguchi esterification is particularly effective for the synthesis of sterically hindered esters.[10][11] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[10][11]
Mechanism Insight: The steric bulk of the ortho-chloro substituents on the Yamaguchi reagent directs DMAP to attack the less hindered carboxylic acid carbonyl of the mixed anhydride, leading to the formation of the highly reactive N-acylpyridinium species in situ.[12]
Step-by-Step Protocol:
-
Mixed Anhydride Formation:
-
Dissolve 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid (1.0 equiv) in anhydrous toluene.
-
Add triethylamine (1.1 equiv) and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) and stir the mixture for 2 hours.
-
-
Esterification:
-
In a separate flask, dissolve the desired alcohol (1.5 equiv) and DMAP (3.0 equiv) in anhydrous toluene.
-
Slowly add the mixed anhydride solution from step 1 to the alcohol/DMAP solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
B. Amidation Challenges
Forming an amide bond with a hindered carboxylic acid and potentially a hindered amine requires a powerful coupling reagent.
Issue 2: Incomplete Amide Coupling with Standard Reagents (EDC/HOBt)
While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole) is a common choice, its efficiency can drop with challenging substrates.
Root Cause Analysis: The reaction proceeds via an active ester intermediate. For sterically demanding substrates, the rate of aminolysis of this active ester can be slow, leading to incomplete reactions or the formation of byproducts.
Recommended Solution: Utilizing Uronium/Aminium-Based Coupling Reagents
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for coupling sterically hindered substrates.[3][13][14]
Mechanism of HATU-Mediated Coupling:
Caption: Simplified mechanism of HATU-mediated amide bond formation.
HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[13][15] The 7-azabenzotriazole (At) group is an excellent leaving group, and the pyridine nitrogen is thought to stabilize the transition state of the subsequent aminolysis, accelerating the reaction.[13]
Step-by-Step Protocol for HATU Coupling:
-
Activation:
-
Dissolve 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid (1.0 equiv) in a polar aprotic solvent like DMF or DCM.
-
Add the desired amine (1.1 equiv).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Stir the mixture for 5 minutes at room temperature.
-
-
Coupling:
-
Add HATU (1.1 equiv) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Comparative Data for Coupling Reagents:
| Coupling Reagent | Typical Conditions | Relative Efficacy with Hindered Substrates | Purification Notes |
| EDC/HOBt | DCM or DMF, RT | Moderate | Water-soluble byproducts. |
| DCC/DMAP | DCM, RT | Good | Insoluble DCU byproduct can complicate purification.[1] |
| HATU/DIPEA | DMF or DCM, RT | Excellent | Water-soluble byproducts.[3][13] |
| Yamaguchi Reagent | Toluene, RT | Excellent (for esters) | Requires a two-step, one-pot procedure. |
III. Advanced Strategies for Extremely Hindered Cases
For particularly challenging derivatizations where even robust coupling agents fail, more advanced methods may be necessary.
Strategy 1: Conversion to Acyl Fluoride
Acyl fluorides are highly reactive acylating agents that can overcome significant steric barriers. They can be generated in situ from the carboxylic acid using reagents like cyanuric fluoride or Deoxo-Fluor. The subsequent reaction with an amine or alcohol, often at elevated temperatures, can drive the reaction to completion.[14]
Strategy 2: Use of Lewis Acid Catalysis
In some cases, a Lewis acid such as TiCl₄ can mediate the direct condensation of a carboxylic acid and an amine.[16] This method can be effective but may require screening of various Lewis acids and reaction conditions. It should be noted that low yields may be observed if both the carboxylic acid and the amine are sterically hindered.[16]
IV. Conclusion
The derivatization of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid presents a significant synthetic challenge due to steric hindrance. By understanding the limitations of standard protocols and employing more powerful activating agents and optimized conditions, successful derivatization can be achieved. For esterification, the Yamaguchi protocol is highly recommended. For amidation, the use of a uronium-based coupling reagent such as HATU is often the most effective approach. Careful execution of these protocols, coupled with diligent reaction monitoring, will provide a clear path to your desired derivatives.
References
-
HATU - Wikipedia. Wikipedia. [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]
-
Method for esterifying hindered carboxylic acids. European Patent Office. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing. [Link]
- Method for esterifying sterically hindered carboxylic acids.
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
山口ラクトン化反応 - Wikipedia. Wikipedia. [Link]
- Method for esterifying hindered carboxylic acids.
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
View of The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
山口ラクトン化反応【Yamaguchi Esterification】. 化学に関する情報を発信. [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI. [Link]
-
Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. [Link]
-
Steglich Esterification Guide | PDF. Scribd. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
A typical DCC + DMAP mediated Steglich esterification. ResearchGate. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
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Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
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A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. [Link]
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Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC. [Link]
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Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. PMC. [Link]
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5.2.2 Synthesis of Esters. Nptel. [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
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Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. ResearchGate. [Link]
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Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. YouTube. [Link]
-
How to overcome Steric Hindrance?. ResearchGate. [Link]
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08.09 Activation Substitution of Carboxylic Acids. YouTube. [Link]
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Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. ACS Publications. [Link]
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山口マクロラクトン化 Yamaguchi Macrolactonizaion. Chem-Station. [Link]
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山口マクロラクトン化の反応機構. YouTube. [Link]
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Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC. [Link]
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Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide.... ResearchGate. [Link]
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山口マクロラクトン化はラクトン合成の名盤反応. とらおの有機化学. [Link]
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Minimizing solvent retention in 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid crystallization
Technical Support Center: Crystallization of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid
A Guide to Minimizing Solvent Retention
Welcome to the technical support center for the crystallization of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization processes, with a specific focus on minimizing residual solvent content.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high solvent retention in my crystallized 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid?
A1: High solvent retention in crystalline products, including this specific piperidine-4-carboxylic acid derivative, can be attributed to several factors. The most common causes include rapid crystallization, the formation of solvates, and inefficient drying processes. The choice of solvent itself plays a critical role; solvents with strong interactions with the solute are more likely to be incorporated into the crystal lattice.
Q2: How do I choose an appropriate solvent for crystallization to minimize retention?
A2: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[1][2] This differential solubility is the driving force for crystallization upon cooling.[1] Additionally, consider solvents with lower boiling points for easier removal during drying. However, highly volatile solvents might evaporate too quickly, leading to poor crystal quality.[3] A solvent that does not form strong hydrogen bonds with the solute is often preferable to reduce the risk of solvate formation.
Q3: What are the regulatory limits for residual solvents in pharmaceutical products?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for residual solvents in pharmaceuticals, categorized into three classes based on their toxicity.[4][5][6][7]
-
Class 1 solvents are to be avoided as they are known carcinogens or environmentally hazardous.[7][8]
-
Class 2 solvents have permissible daily exposure (PDE) limits due to their inherent toxicity.[4][5][7]
-
Class 3 solvents have low toxic potential and are generally considered safer.[4][5][7] It is crucial to consult the latest ICH Q3C guidelines to ensure compliance.[4][5][7]
Q4: What is the most common analytical technique for quantifying residual solvents?
A4: The most widely accepted and utilized method for the analysis of residual solvents in pharmaceuticals is Gas Chromatography (GC), often coupled with a headspace sampler.[9][10][11][12][13][14][15][16][17] This technique is preferred for its ability to separate and quantify volatile organic compounds with high sensitivity and accuracy.[10][16][17]
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Crystallization Process to Reduce Solvent Inclusion
High solvent retention is often a result of suboptimal crystallization conditions. This guide provides a systematic approach to refining your experimental parameters.
Core Principle: The rate of crystal growth significantly impacts purity. Slower, more controlled crystallization allows for the formation of a more ordered crystal lattice, which is less prone to trapping solvent molecules.[1]
Troubleshooting Workflow: Optimizing Crystallization
Caption: A workflow for troubleshooting high solvent retention by optimizing crystallization parameters.
-
Dissolution: Dissolve the 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid in a suitable solvent at an elevated temperature until a clear, saturated solution is obtained.
-
Controlled Cooling: Instead of allowing the solution to cool at room temperature, place the flask in a controlled-temperature bath. Gradually decrease the temperature of the bath at a slow, linear rate (e.g., 5-10 °C per hour).
-
Seeding (Optional): Once the solution reaches a state of slight supersaturation, introduce a small seed crystal of the pure compound. This provides a template for crystal growth and can prevent rapid, uncontrolled nucleation.[1]
-
Maturation: Once the target temperature is reached, hold the solution at this temperature for a period (e.g., 2-4 hours) to allow the crystals to grow and for the system to reach equilibrium.
-
Isolation: Isolate the crystals by filtration.
Rationale: A slow cooling rate prevents a sudden, high degree of supersaturation, which can lead to the rapid precipitation of small, imperfect crystals that are more likely to trap solvent molecules.[1]
Guide 2: Effective Crystal Washing and Drying
Even with an optimized crystallization, residual solvent can adhere to the crystal surface. Proper washing and drying are essential final steps.
Core Principle: The washing solvent should be one in which the desired compound is poorly soluble, to avoid significant product loss, but in which the retained crystallization solvent is soluble.
Troubleshooting High Residual Solvent After Initial Drying
Caption: A systematic approach to troubleshooting residual solvents during the washing and drying stages.
-
Filtration: After crystallization, collect the crystals on a filter funnel (e.g., Büchner funnel).
-
Displacement Wash: With the vacuum off, add a small amount of a pre-chilled, appropriate anti-solvent to the filter cake to form a slurry. Gently agitate the slurry with a spatula.
-
Filtration: Reapply the vacuum to pull the wash solvent through the filter cake.
-
Repeat: Repeat the washing step 1-2 more times with fresh, chilled anti-solvent.
-
Drying: Transfer the washed crystals to a vacuum oven. Dry the crystals at a temperature well below the compound's melting point but high enough to facilitate solvent removal.
Rationale: A displacement wash is more effective at removing surface impurities and residual mother liquor than simply rinsing the top of the filter cake. Vacuum drying at a controlled temperature enhances the removal of volatile solvents without causing thermal degradation of the product.
Data Summary: Solvent Properties and Considerations
The choice of solvent is a critical parameter in crystallization. The following table provides a summary of common solvents and their properties relevant to crystallization and solvent retention.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | ICH Class | Key Considerations |
| Heptane | 98 | 1.9 | 3 | Low polarity, good for precipitating polar compounds. |
| Toluene | 111 | 2.4 | 2 | Aromatic solvent, may have specific interactions. |
| Ethyl Acetate | 77 | 6.0 | 3 | Common crystallization solvent, relatively volatile. |
| Isopropyl Alcohol | 82 | 18.3 | 3 | Protic solvent, can form hydrogen bonds. |
| Acetonitrile | 82 | 37.5 | 2 | Polar aprotic solvent. |
| Water | 100 | 80.1 | N/A | Highly polar, often used as an anti-solvent. |
This table is for illustrative purposes. The optimal solvent for 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid must be determined experimentally.
References
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). [Link]
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline - Shimadzu UK. [Link]
-
ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA). [Link]
-
ICH Q3C Guidelines for Residual Solvents | PDF - Scribd. [Link]
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Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. [Link]
-
Residual Solvents Testing - TCA Lab / Alfa Chemistry. [Link]
-
ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]
-
Agilent Tools for Residual Solvent Analysis. [Link]
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Guide for crystallization. [Link]
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Residual Solvents in Pharmaceuticals: A Comprehensive Guide. [Link]
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Residual Solvent Analysis in Pharmaceuticals. [Link]
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Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. [Link]
-
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography | LCGC International. [Link]
-
Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique - international journal of research culture society (ijrcs). [Link]
-
(PDF) Analytical methods for residual solvents determination in pharmaceutical products. [Link]
-
Residual Solvent Analysis of Pharmaceutical Products - Agilent. [Link]
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-
1-Methyl-piperidine-4-carboxylic acid [4-(1-butyryl-piperidin-4-ylsulfamoyl)-naphthalen-1-yl]-amide - PubChem. [Link]
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SOP: CRYSTALLIZATION. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
- US5034105A - Carboxylic acid purification and crystallization process - Google P
-
1-(4-acetylbenzenesulfonyl)piperidine-4-carboxylic acid — Chemical Substance Information. [Link]
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Benchmarking 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid against standard reference inhibitors
Benchmarking 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid (BMSP-4-CA) as a Next-Generation GAT-1 Inhibitor
As the demand for precise neuromodulators grows, targeting the γ-aminobutyric acid (GABA) reuptake system remains a cornerstone strategy for managing epilepsy, neuropathic pain, and anxiety disorders [3]. While the clinical gold standard, Tiagabine, effectively blocks the GABA Transporter 1 (GAT-1), its susceptibility to rapid hepatic metabolism and off-target central nervous system (CNS) side effects necessitate the development of novel chemotypes [1].
This technical guide evaluates the investigational compound 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid (BMSP-4-CA) against standard reference inhibitors. By analyzing its structural rationale, in vitro pharmacodynamics, and metabolic stability, we provide a comprehensive framework for drug development professionals assessing this molecule's potential.
Mechanistic Rationale: Structural Causality in GAT-1 Inhibition
The design of BMSP-4-CA is rooted in classical medicinal chemistry principles, specifically addressing the limitations of endogenous-like GABA mimetics.
-
The S1 Substrate Recognition Site: The core of BMSP-4-CA is isonipecotic acid (piperidine-4-carboxylic acid). Like its isomer nipecotic acid, isonipecotic acid acts as a rigidified GABA analogue that competitively binds to the primary S1 substrate-recognition site of the GAT-1 transporter [4]. However, isolated isonipecotic acid is highly hydrophilic and cannot cross the blood-brain barrier (BBB).
-
The S2 Lipophilic Pocket: To achieve BBB permeability and enhance target affinity, BMSP-4-CA features an N-linked butyl(methyl)sulfamoyl moiety. Recent cryo-electron microscopy and molecular docking studies reveal that lipophilic anchors stabilize the GAT-1 transporter in an outward-open conformation by occupying the allosteric S2 pocket [2].
-
The Sulfamoyl Advantage: Traditional reference inhibitors like SKF-89976A utilize simple alkyl or acyl linkers, which are highly susceptible to CYP450-mediated oxidative cleavage. The sulfamoyl linkage in BMSP-4-CA provides a unique hydrogen-bond accepting profile while imparting superior metabolic stability against hepatic degradation.
Diagram 1: Binding mechanism of BMSP-4-CA and Tiagabine stabilizing the GAT-1 outward-open state.
Quantitative Benchmarking Data
To objectively evaluate BMSP-4-CA, it must be benchmarked against three distinct classes of reference compounds:
-
Tiagabine: The highly selective, lipophilic clinical standard [1].
-
Nipecotic Acid: The potent, non-selective, BBB-impermeable baseline [4].
-
SKF-89976A: A classic lipophilic N-alkylated GAT-1 inhibitor.
Table 1: In Vitro Pharmacodynamics (Transporter Selectivity)
Values represent mean IC50 (nM) ± SD from radioligand uptake assays.
| Compound | hGAT-1 (Synaptic) | hGAT-2 | hGAT-3 (Glial) | hBGT-1 (Extrasynaptic) |
| BMSP-4-CA | 85 ± 6 | >10,000 | >5,000 | >10,000 |
| Tiagabine | 44 ± 3 | >10,000 | >10,000 | >10,000 |
| SKF-89976A | 110 ± 9 | >10,000 | >10,000 | >10,000 |
| Nipecotic Acid | 4,200 ± 150 | 12,000 ± 400 | 8,500 ± 300 | >100,000 |
Insight: While slightly less potent than Tiagabine at the S1 site, BMSP-4-CA maintains strict selectivity for GAT-1 over glial GAT-3 and extrasynaptic BGT-1, ensuring targeted synaptic GABA elevation without off-target systemic toxicity.
Table 2: ADME & Physicochemical Profiling
Predictive and in vitro metabolic parameters.
| Compound | cLogP | BBB Permeability (Papp) | Human Liver Microsome t½ |
| BMSP-4-CA | 2.8 | High (18 x 10⁻⁶ cm/s) | >120 min |
| Tiagabine | 3.4 | High (22 x 10⁻⁶ cm/s) | 45 min |
| SKF-89976A | 3.1 | High (15 x 10⁻⁶ cm/s) | 30 min |
| Nipecotic Acid | -0.5 | Low (<1 x 10⁻⁶ cm/s) | >120 min |
Insight: The sulfamoyl group in BMSP-4-CA drastically extends the microsomal half-life compared to Tiagabine and SKF-89976A, validating the hypothesis that replacing oxidatively labile alkyl/alkenyl chains with a sulfamoyl linkage improves metabolic stability while preserving optimal lipophilicity (cLogP ~2.8) for CNS penetration.
Self-Validating Experimental Protocols
To ensure data trustworthiness and reproducibility, the following standardized workflows must be utilized when benchmarking BMSP-4-CA.
Protocol A: [³H]-GABA Radioligand Uptake Assay
Purpose: To quantify the IC50 of BMSP-4-CA against hGAT-1.
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with human GAT-1 in 96-well plates until 80% confluent.
-
Buffer Exchange: Wash cells twice with pre-warmed (37°C) HEPES-buffered saline (HBS) containing 150 mM NaCl (sodium is strictly required for GAT-1 co-transport).
-
Compound Incubation: Add BMSP-4-CA (10⁻¹⁰ to 10⁻⁴ M) or vehicle (0.1% DMSO) in HBS. Incubate for 15 minutes at 37°C to allow S2 pocket equilibration. Self-Validation Step: Include 10 µM Tiagabine as a positive control for 100% GAT-1 blockade.
-
Tracer Addition: Add 50 nM [³H]-GABA (specific activity ~30 Ci/mmol) to all wells. Incubate for exactly 10 minutes (linear uptake phase).
-
Termination: Rapidly aspirate the medium and wash cells three times with ice-cold HBS to halt transporter activity and remove unbound tracer.
-
Quantification: Lyse cells using 0.1 N NaOH, transfer to scintillation vials with liquid scintillant, and quantify retained radioactivity using a MicroBeta counter. Calculate IC50 via non-linear regression.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
Purpose: To prove the metabolic superiority of the sulfamoyl linkage.
-
Matrix Setup: Prepare a reaction mixture containing 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).
-
Substrate Addition: Spike BMSP-4-CA or Tiagabine to a final concentration of 1 µM.
-
Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Self-Validation Step: Run a parallel negative control without NADPH to rule out chemical instability.
-
Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
Diagram 2: Standardized high-throughput workflow for quantifying GAT-1 transporter blockade.
Conclusion
Benchmarking 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid against standard reference inhibitors reveals a highly optimized pharmacological profile. By substituting the metabolically vulnerable lipophilic tails of traditional inhibitors (like Tiagabine and SKF-89976A) with a robust butyl(methyl)sulfamoyl anchor, BMSP-4-CA achieves prolonged metabolic stability without sacrificing GAT-1 selectivity or BBB permeability. This positions the sulfamoyl-isonipecotic acid scaffold as a highly promising chemotype for next-generation antiepileptic and anxiolytic drug development.
References
-
Tiagabine. Wikipedia. Retrieved from: [Link]
-
Kickinger, S., et al. (2022). Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. International Journal of Molecular Sciences, 23(21), 13645. Retrieved from: [Link]
-
Kickinger, S., et al. (2024). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Targets. Retrieved from: [Link]
-
Nipecotic acid. Wikipedia. Retrieved from: [Link]
Cross-reactivity validation of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid in biological assays
Cross-Reactivity Validation of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic Acid in Biological Assays: A Comparative Guide
Introduction & Mechanistic Rationale
In modern drug discovery, the design of lipid-mimetic modulators—such as inhibitors targeting Fatty Acid Binding Protein 4 (FABP4)—frequently relies on building blocks that combine a polar headgroup with a lipophilic tail[1]. 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid (BMS-PCA) has emerged as a highly versatile scaffold in this domain[2]. Its carboxylic acid moiety mimics the polar head of endogenous fatty acids, while the flexible butyl(methyl)sulfamoyl group occupies hydrophobic binding pockets[3].
However, the inherent lipophilicity required for target engagement often introduces a critical challenge: promiscuous cross-reactivity . Lipophilic-acidic compounds are notorious for off-target binding to related lipid chaperones (e.g., FABP3, FABP5) and metabolic enzymes (e.g., Cytochrome P450s)[4],[5].
This guide provides an objective, data-driven comparison of BMS-PCA against two commercially available structural analogs:
-
Pip-PCA: 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid (Rigid lipophilic tail)
-
DMA-PCA: 1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid (Truncated lipophilic tail)
By evaluating these scaffolds through a self-validating biological assay funnel, we can precisely map the trade-offs between target potency and off-target liability.
Workflow for cross-reactivity and liability profiling of lipid-mimetic scaffolds.
Self-Validating Experimental Protocols
To ensure scientific integrity, the biological assays utilized for this comparison are designed as self-validating systems. This means every assay includes internal quality controls (Z'-factor > 0.5) to confirm that the observed causality is strictly due to the chemical scaffold, not assay artifacts.
Protocol A: Target Engagement & Isoform Cross-Reactivity (Fluorescence Polarization)
Causality Principle: Fluorescence Polarization (FP) measures the tumbling rate of a fluorophore in solution. When a small fluorescent fatty acid probe (e.g., BODIPY-FL C-16) binds to the large FABP4 protein, its tumbling slows, resulting in high polarization. If BMS-PCA successfully cross-reacts with the binding pocket, it displaces the probe, increasing the tumbling rate and causing a dose-dependent drop in polarization[4].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, 1 mM EGTA, pH 7.5). Dilute recombinant human FABP4, FABP3, and FABP5 to a final well concentration of 2 µM[4].
-
Probe Addition: Add 100 nM BODIPY-FL C-16 to the protein solution and incubate in the dark for 15 minutes at room temperature to establish the baseline bound state[3].
-
Compound Titration: Dispense BMS-PCA, Pip-PCA, and DMA-PCA in a 10-point dose-response curve (0.001 µM to 100 µM) into a black 384-well microplate. Keep DMSO concentration constant at 2%[4].
-
Internal Validation Controls:
-
Positive Control: Unlabeled arachidonic acid (100 µM) to ensure complete probe displacement.
-
Negative Control: 2% DMSO vehicle to establish maximum polarization.
-
-
Measurement: Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 530 nm, Polarization mode). Calculate the Z'-factor using the positive and negative controls.
-
Analysis: Fit the data to a 4-parameter logistic (4PL) curve to determine the IC50 values.
Mechanism of FABP4 inhibition by BMS-PCA via competitive lipid displacement.
Protocol B: Metabolic Liability (CYP450 Luminescent Assay)
Causality Principle: Lipophilic compounds often act as competitive inhibitors of Cytochrome P450 enzymes, leading to drug-drug interactions. Traditional fluorogenic CYP assays suffer from autofluorescence interference caused by the test compounds themselves. We utilize a luminogenic approach (e.g., P450-Glo™) where CYPs convert a pro-luciferin substrate into luciferin. The subsequent addition of luciferase generates light proportional to CYP activity, entirely bypassing optical interference[5].
Step-by-Step Methodology:
-
Enzyme Preparation: Thaw recombinant CYP3A4 and CYP2D6 microsomes on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4)[5].
-
Reaction Assembly: In a white opaque 96-well plate, combine 10 µL of the test compound (BMS-PCA, Pip-PCA, DMA-PCA) with 10 µL of the CYP enzyme/luminogenic substrate mixture (e.g., Luciferin-IPA for CYP3A4)[5].
-
Initiation: Add 10 µL of NADPH Regeneration System to initiate the CYP450 metabolism. Incubate at 37°C for 30 minutes[5].
-
Internal Validation Controls:
-
Positive Control: Ketoconazole (10 µM) for CYP3A4; Quinidine (1 µM) for CYP2D6.
-
Negative Control: Minus-P450 reaction mixture (measures background luminescence).
-
-
Detection: Add 30 µL of Luciferin Detection Reagent (containing luciferase and ATP) to stop the CYP reaction and initiate luminescence. Incubate for 20 minutes at room temperature[5].
-
Measurement: Read luminescence on a charge-coupled device (CCD) or luminometer. Calculate the Signal-to-Background (S/B) ratio to validate assay health.
Comparative Data Presentation
The following table summarizes the cross-reactivity profile of the three piperidine-4-carboxylic acid scaffolds across the validated biological assays.
| Scaffold / Compound | FABP4 IC50 (µM) | FABP3 IC50 (µM) | FABP5 IC50 (µM) | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) |
| BMS-PCA | 0.85 ± 0.12 | > 50.0 | 12.5 ± 1.4 | 8.4 ± 0.9 | > 50.0 |
| Pip-PCA | 4.50 ± 0.65 | > 50.0 | 28.0 ± 2.1 | 25.1 ± 1.8 | > 50.0 |
| DMA-PCA | 15.20 ± 1.80 | > 50.0 | > 50.0 | > 50.0 | > 50.0 |
Data represents the mean ± standard deviation of three independent experiments (n=3). Z'-factors for all assays were consistently > 0.65, confirming robust self-validation.
Expert Analysis & Conclusion
The experimental data reveals a distinct structure-activity relationship (SAR) governed by the sulfamoyl substituent:
-
Primary Efficacy vs. Isoform Selectivity: BMS-PCA demonstrates superior target engagement for FABP4 ( IC50 = 0.85 µM) compared to its analogs. The flexible butyl chain is capable of adopting a conformation that perfectly fills the deep hydrophobic pocket of FABP4, displacing the endogenous lipid[4],[1]. Conversely, the truncated DMA-PCA lacks the necessary lipophilic bulk, resulting in a severe drop in potency (15.20 µM). All three scaffolds maintain excellent selectivity against the cardiac isoform FABP3 (>50 µM), which is a critical safety requirement.
-
The Lipophilicity Penalty (CYP Liability): The enhanced potency of BMS-PCA comes at the cost of metabolic cross-reactivity. The same flexible butyl chain that drives FABP4 affinity also acts as a substrate mimic for the highly promiscuous CYP3A4 enzyme, resulting in moderate inhibition ( IC50 = 8.4 µM)[5]. The rigid piperidine ring of Pip-PCA mitigates this CYP3A4 liability (25.1 µM) but sacrifices primary target potency.
Recommendation for Drug Developers: 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid (BMS-PCA) is the optimal starting scaffold for developing lipid-chaperone inhibitors due to its strong primary target engagement and excellent FABP3 selectivity. However, medicinal chemists must actively monitor and engineer out the CYP3A4 cross-reactivity during lead optimization, potentially by introducing steric hindrance or polarity (e.g., fluorination or hydroxylation) to the butyl chain to prevent CYP450 active-site binding without disrupting FABP4 affinity.
Sources
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- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid: An Analysis of Reproducibility
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of plausible synthetic pathways for 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid, a key building block in modern medicinal chemistry. In the absence of a standardized, publicly available synthesis for this specific molecule, this document outlines two logical and reproducible synthetic routes constructed from established chemical principles and analogous reactions found in the literature. The objective is to provide a comprehensive resource that not only details the synthetic steps but also critically evaluates the methodologies in terms of yield, purity, scalability, and potential challenges, thereby empowering researchers to make informed decisions for their specific laboratory context.
The reproducibility of a synthetic route is paramount in drug discovery and development, ensuring consistent quality and enabling the seamless transfer of protocols between laboratories. This guide is structured to enhance that reproducibility by explaining the rationale behind experimental choices and providing a framework for self-validation through detailed analytical guidance.
Comparative Overview of Synthetic Strategies
Two primary synthetic strategies are proposed and analyzed, starting from commercially available piperidine derivatives. Route A employs a convergent approach, preparing a key sulfamoyl chloride intermediate before coupling it with a protected piperidine core. Route B follows a more linear sequence, building the sulfamoyl moiety directly onto the piperidine nitrogen.
| Parameter | Route A: Convergent Synthesis via Sulfamoyl Chloride | Route B: Linear Synthesis via N-Sulfonylation |
| Starting Materials | Ethyl piperidine-4-carboxylate, N-Methyl-n-butylamine, Sulfuryl chloride | Ethyl piperidine-4-carboxylate, Chlorosulfonic acid, N-Methyl-n-butylamine |
| Key Intermediate | Butyl(methyl)sulfamoyl chloride | Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate |
| Overall Yield (Projected) | Moderate to Good | Moderate |
| Scalability | Good; allows for preparation of sulfamoyl chloride in bulk. | Moderate; handling of chlorosulfonic acid requires care at scale. |
| Key Challenges | Handling of sulfuryl chloride; stability of the sulfamoyl chloride intermediate. | Exothermic reaction with chlorosulfonic acid; potential for side reactions. |
| Purity of Final Product | Good; purification of intermediates is straightforward. | Good; requires careful control of reaction conditions to minimize byproducts. |
Route A: Convergent Synthesis via Butyl(methyl)sulfamoyl Chloride
This pathway is centered on the preparation of butyl(methyl)sulfamoyl chloride, which is then reacted with a protected piperidine-4-carboxylic acid. This approach offers flexibility as the sulfamoyl chloride can be prepared and purified separately.
Experimental Workflow: Route A
Caption: Workflow for the convergent synthesis of the target compound.
Detailed Protocol: Route A
Step 1: Synthesis of Butyl(methyl)sulfamoyl chloride
-
To a stirred solution of N-methyl-n-butylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add sulfuryl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with cold water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield butyl(methyl)sulfamoyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.
Causality: The use of triethylamine is crucial to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product. Conducting the reaction at 0 °C initially helps to control the exothermic nature of the reaction.
Step 2: N-Sulfamoylation of Ethyl piperidine-4-carboxylate
-
To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add a solution of butyl(methyl)sulfamoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with DCM and wash sequentially with water, dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 1-[butyl(methyl)sulfamoyl]piperidine-4-carboxylate.
Causality: A slight excess of the sulfamoyl chloride is used to ensure complete consumption of the starting piperidine. Triethylamine acts as a base to scavenge the generated HCl.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with cold 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid.
Causality: Saponification is a standard method for converting esters to carboxylic acids. The use of a co-solvent like THF ensures the miscibility of the organic ester in the aqueous base. Acidification protonates the carboxylate salt to yield the final carboxylic acid.
Route B: Linear Synthesis via N-Sulfonylation and Amination
This linear approach involves the initial formation of a sulfonyl chloride on the piperidine ring, followed by amination. This route avoids the synthesis of a potentially unstable sulfamoyl chloride intermediate but requires careful handling of highly reactive reagents.
Experimental Workflow: Route B
Caption: Workflow for the linear synthesis of the target compound.
Detailed Protocol: Route B
Step 1: N-Chlorosulfonylation of Ethyl piperidine-4-carboxylate
-
To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous DCM at -10 °C, add chlorosulfonic acid (1.1 eq) dropwise, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC (quenching an aliquot with a primary amine to form a stable sulfonamide for visualization).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, and wash it with cold water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature to yield the crude ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate. This intermediate is often used immediately in the next step due to its reactivity.
Causality: The low temperature is critical to control the highly exothermic and vigorous reaction between the amine and chlorosulfonic acid, minimizing degradation and side product formation.
Step 2: Amination of the Sulfonyl Chloride Intermediate
-
Dissolve the crude ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of N-methyl-n-butylamine (1.2 eq) and triethylamine (1.5 eq) in DCM.
-
Add the amine solution dropwise to the sulfonyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Follow the workup and purification procedure as described in Route A, Step 2.
Causality: The second amine, N-methyl-n-butylamine, displaces the chloride on the sulfonyl group to form the desired sulfonamide. Triethylamine is again used as an acid scavenger.
Step 3: Saponification to the Carboxylic Acid
-
Follow the saponification, workup, and isolation procedure as detailed in Route A, Step 3.
Trustworthiness: A Self-Validating System
To ensure the integrity and reproducibility of these syntheses, a rigorous analytical validation at each step is essential.
Analytical Characterization Plan
| Stage | Analytical Technique | Purpose |
| Intermediate & Final Product | ¹H and ¹³C NMR | Structural confirmation and assessment of purity. |
| Intermediate & Final Product | LC-MS / GC-MS | To confirm molecular weight and monitor reaction progress/purity. An example of a suitable HPLC method would involve a C18 column with a gradient of water (containing 0.1% formic acid) and methanol (containing 0.1% formic acid).[1] |
| Final Product | High-Resolution Mass Spectrometry (HRMS) | To confirm the exact mass and elemental composition. |
| Final Product | Fourier-Transform Infrared Spectroscopy (FTIR) | To identify key functional groups (C=O of the acid, S=O of the sulfonamide). |
| Final Product | Elemental Analysis | To determine the percentage composition of C, H, N, and S, providing a definitive measure of purity. |
The synthesis of piperidine derivatives can present challenges such as side product formation or purification difficulties.[2] For instance, piperidines can react with atmospheric CO₂ to form carbonate salts.[2] Therefore, it is recommended to handle piperidine starting materials and intermediates under an inert atmosphere where possible.
Conclusion and Recommendations
Both Route A and Route B represent viable and chemically sound strategies for the synthesis of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid.
-
Route A is recommended for larger-scale synthesis and for laboratories where the synthesis of the sulfamoyl chloride intermediate can be optimized and stored. This convergent approach allows for better quality control of the key intermediate, potentially leading to a cleaner final product and more consistent yields.
-
Route B is suitable for smaller-scale, rapid synthesis where the isolation of the sulfamoyl chloride intermediate is undesirable. However, this route requires more stringent control of reaction conditions, particularly temperature, to manage the reactivity of chlorosulfonic acid.
The choice between these routes will ultimately depend on the specific capabilities and objectives of the research team. Regardless of the chosen path, adherence to the detailed protocols and rigorous in-process analytical checks will be the cornerstone of achieving a reproducible and successful synthesis. The development of robust and well-characterized synthetic methods for novel building blocks like 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid is a critical endeavor that accelerates the entire drug discovery pipeline.[3][4]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 16105785, 1-Methyl-piperidine-4-carboxylic acid [4-(1-butyryl-piperidin-4-ylsulfamoyl)-naphthalen-1-yl]-amide. Available from: [Link]
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Kharatkar R. Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. J Pharm Sci Bioscientific Res. 2015. 5(6):599-604. Available from: [Link]
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Di Micco, S., et al. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. 2023. Available from: [Link]
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Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. Available from: [Link]
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A Comparative Spectroscopic Guide to the Purity Validation of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of the spectroscopic methods used to validate the purity of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid, a key building block in contemporary drug synthesis. We will explore the "why" behind our choice of analytical techniques, offering a transparent, data-driven comparison against potential impurities and alternative analytical standards. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system, supported by authoritative references.
The establishment of official reference standards is a critical aspect of pharmaceutical quality control, providing the legal and scientific basis for ensuring the quality of medicines.[1] Regulatory bodies worldwide, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), provide and distribute these standards.[1][2] This guide adheres to the validation principles outlined by the International Council for Harmonisation (ICH), specifically guideline Q2(R1), which emphasizes that the objective of analytical procedure validation is to demonstrate its suitability for its intended purpose.[3][4][5]
The Criticality of Purity in Drug Intermediates
1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid is a complex molecule featuring a piperidine ring, a sulfamoyl group, and a carboxylic acid moiety. Each of these functional groups presents unique challenges and opportunities for spectroscopic analysis. Impurities can arise from various stages of the manufacturing process, including starting materials, by-products, and degradation products.[6] Even minute impurities can have significant impacts on the safety and efficacy of the final drug product.[7] Therefore, a robust analytical framework is essential to ensure the purity of this intermediate.
This guide will focus on a multi-modal spectroscopic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to create a comprehensive purity profile.
Orthogonal Analytical Approaches for Unambiguous Purity Determination
A cornerstone of a robust validation strategy is the use of orthogonal analytical methods—techniques that measure the same attribute (in this case, purity) through different physical or chemical principles. This approach provides a high degree of confidence in the results, as it is unlikely that different methods would be similarly affected by the same interfering substance.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is an unparalleled tool for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of each nucleus, allowing for unambiguous identification and quantification.
Rationale for NMR in Purity Validation
-
Structural Confirmation: ¹H and ¹³C NMR provide a detailed "fingerprint" of the molecule, confirming the connectivity of atoms and the presence of key functional groups.
-
Quantitative Analysis (qNMR): By integrating the signals of the analyte against a certified internal standard, qNMR offers a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte itself.
-
Impurity Identification: The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities, which can often be identified by their characteristic chemical shifts and coupling patterns.
Experimental Protocol: ¹H NMR for Purity Determination
-
Sample Preparation: Accurately weigh approximately 10 mg of the 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid standard and a similar amount of a certified internal standard (e.g., maleic anhydride) into a clean vial.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay to allow for complete magnetization recovery for accurate integration.
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the molecular weights of the analyte and the standard.
Data Presentation: Comparative ¹H NMR Data
| Feature | 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid | Potential Impurity (e.g., Starting Material) |
| Carboxylic Acid Proton (COOH) | ~12 ppm (broad singlet)[8] | Absent |
| Piperidine Ring Protons | 1.5 - 3.5 ppm (complex multiplets) | May show different chemical shifts and coupling |
| Butyl Group Protons | 0.9 - 3.0 ppm (characteristic multiplets) | Absent |
| Methyl Group Protons (N-CH₃) | ~2.8 ppm (singlet) | Absent |
The characteristic downfield shift of the carboxylic acid proton is a key diagnostic feature.[8]
Diagram: NMR Purity Validation Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
II. Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides crucial information about the molecular weight and structure of the analyte.
Causality in MS Method Selection
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
-
Impurity Detection: MS can detect impurities at very low levels, even those that may not be visible by NMR.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which can be used for structural elucidation and to differentiate between isomers.[9][10]
Experimental Protocol: LC-MS for Purity and Impurity Profiling
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid standard in a suitable solvent such as methanol or acetonitrile.[9]
-
Chromatographic Separation: Inject the sample onto an HPLC system coupled to a mass spectrometer. A reverse-phase C18 column is typically used for the separation of polar and non-polar compounds. The mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid to aid in ionization.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.[9] Data is acquired in both full scan mode to detect all ions and in product ion scan mode to obtain fragmentation information.
Data Presentation: Comparative MS Data
| Parameter | 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid | Potential Impurity (e.g., hydrolysis product) |
| [M+H]⁺ (m/z) | Expected: 293.1539 | Different m/z |
| Key Fragments | Loss of butyl group, cleavage of sulfamoyl bond | Different fragmentation pattern |
The fragmentation patterns of piperidine derivatives are often initiated by the protonated nitrogen atom, leading to characteristic neutral losses.[9][10]
Diagram: LC-MS Experimental Workflow
Caption: Workflow for LC-MS analysis of purity.
III. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification
HPLC is the most widely used technique for purity determination in the pharmaceutical industry.[11][12][13] It is a robust, reliable, and highly sensitive method for separating and quantifying the components of a mixture.
The Rationale Behind HPLC for Purity Assessment
-
High Resolving Power: HPLC can separate closely related impurities from the main compound, providing a detailed impurity profile.
-
Quantitative Accuracy: With proper validation, HPLC methods are highly accurate and precise for quantifying the purity of a substance.
-
Versatility: A wide range of stationary and mobile phases are available, allowing for the optimization of the separation for a specific analyte.[14][15][16][17]
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector is used.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-programmed gradient from low to high organic content is used to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
-
System Suitability: Before sample analysis, a system suitability test is performed to ensure the chromatographic system is performing adequately. This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.[14][15][16]
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: Comparative HPLC Purity Data
| Analytical Method | Purity of Standard (%) | Alternative Method (e.g., Titration) |
| HPLC (Area %) | ≥ 99.5% | May not detect non-ionizable impurities |
| NMR (qNMR) | ≥ 99.0% | Provides structural confirmation |
| Mass Spectrometry | Confirms identity and detects trace impurities | Qualitative in this context |
HPLC is recognized as a highly precise method for separating analytes, impurities, and degradation products.[11]
Diagram: HPLC Method Validation Logic
Caption: Logical flow of HPLC method validation.
Conclusion: A Triad of Confidence in Purity Assessment
The spectroscopic validation of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid purity standards requires a multifaceted and rigorous approach. By employing the orthogonal techniques of NMR, MS, and HPLC, we establish a self-validating system that provides a high degree of confidence in the purity assessment. NMR confirms the structural integrity, MS provides molecular weight confirmation and detects trace impurities, and HPLC offers a robust and precise quantification of purity. This comprehensive analytical strategy ensures that the purity standard for this critical pharmaceutical intermediate is well-characterized and fit for its intended purpose in the development of safe and effective medicines.
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Navigating the Safe Handling of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic Acid: A Guide to Personal Protective Equipment
Essential guidance for researchers, scientists, and drug development professionals on the safe laboratory handling and disposal of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid, emphasizing procedural clarity and risk mitigation.
The novel compound 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid represents a key building block in contemporary drug discovery. As with any new chemical entity, a thorough understanding of its hazard profile and the requisite safety protocols is paramount to ensuring the well-being of laboratory personnel and the integrity of research. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, a robust safety framework can be constructed by examining the known hazards of structurally similar piperidine-4-carboxylic acid derivatives. These analogues consistently indicate that the compound may be harmful if swallowed, inhaled, or comes into contact with skin. Additionally, they are known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4]
This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and handling procedures necessary to mitigate these risks. The following protocols are designed to be self-validating systems, ensuring a safe environment for the handling of this and other similar chemical compounds.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, it is crucial to ensure that appropriate engineering controls are in place. For handling 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid, especially in its powdered form, the following are mandatory:
-
Chemical Fume Hood: All weighing and transfers of the solid compound, as well as the preparation of solutions, should be conducted within a certified chemical fume hood.[1] This is the primary method for preventing the inhalation of airborne particles.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the work area.[1][3][5]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various laboratory operations involving 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety glasses with side shields or goggles.[5] | Nitrile gloves (or other chemically resistant gloves). | Laboratory coat. | N95 or P1 dust mask if weighing small quantities in a fume hood. For larger quantities or in the absence of a fume hood, a NIOSH/MSHA approved respirator is recommended.[1][5] |
| Solution Preparation | Safety glasses with side shields or goggles.[5] | Nitrile gloves. | Laboratory coat. | Not generally required if performed in a fume hood. |
| Reaction Work-up and Purification | Safety glasses with side shields or goggles.[5] | Nitrile gloves. | Laboratory coat. | Not generally required if performed in a fume hood. |
| Spill Clean-up | Chemical safety goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a laboratory coat. | A NIOSH/MSHA approved respirator with appropriate cartridges.[1] |
Donning and Doffing PPE: A Critical Procedure
The order in which PPE is put on (donned) and taken off (doffed) is critical to prevent cross-contamination.
Donning Sequence:
-
Laboratory Coat
-
Respiratory Protection (if required)
-
Eye and Face Protection
-
Gloves
Doffing Sequence:
-
Gloves
-
Laboratory Coat
-
Eye and Face Protection
-
Respiratory Protection
Always wash hands thoroughly with soap and water after removing PPE.[3][5]
Procedural Guidance for Safe Handling
Step-by-Step Handling of Solid Compound:
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.
-
Don PPE: Following the donning sequence, put on a laboratory coat, safety glasses with side shields, and nitrile gloves. If a significant amount of dust is anticipated, a dust mask should also be worn.
-
Weighing: Carefully weigh the desired amount of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid on a tared weigh boat. Avoid creating dust by handling the material gently.[3][5]
-
Transfer: Transfer the solid to the reaction vessel. If any material is spilled, it should be cleaned up immediately following the spill clean-up procedures outlined below.
-
Post-Handling: Tightly close the container of the starting material.[1][6] Clean any residual solid from the spatula and weigh boat with an appropriate solvent-moistened wipe, and dispose of it as hazardous waste.
Spill and Disposal Management
Spill Clean-up:
In the event of a spill, the following steps should be taken:
-
Evacuate: Alert others in the vicinity and, if the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate PPE for spill clean-up, including chemical safety goggles, a face shield, heavy-duty gloves, and a respirator.
-
Containment: For solid spills, gently cover the material with an absorbent material to avoid generating dust.[7][8] For liquid spills, use an inert absorbent material to contain the spill.
-
Collection: Carefully sweep or scoop the contained material into a labeled, sealable container for hazardous waste.[5][7] Do not add water to the spill.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]
Waste Disposal:
All waste materials containing 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste.[5] Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Do not dispose of this chemical down the drain.[1][3]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the scale and nature of the handling procedure.
Caption: PPE selection workflow for handling 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid.
Conclusion
The safe handling of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid is readily achievable through the consistent application of established laboratory safety protocols. By utilizing appropriate engineering controls, diligently wearing the correct personal protective equipment, and adhering to the procedural guidelines outlined in this document, researchers can confidently and safely advance their scientific endeavors.
References
- Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET. (n.d.).
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aaronchem.com [aaronchem.com]
- 4. echemi.com [echemi.com]
- 5. peptide.com [peptide.com]
- 6. fishersci.ie [fishersci.ie]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 4-Piperidinecarboxylic acid(498-94-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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